molecular formula C11H12FNO2 B2525070 1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 133747-63-4

1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B2525070
CAS No.: 133747-63-4
M. Wt: 209.22
InChI Key: QWSOFTSQOBDPDU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one is an organic compound with the CAS number 133747-63-4 . It has a molecular formula of C11H12FNO2 and a molecular weight of 209.22 g/mol . This chemical features a fluorinated aromatic ring attached to a pyrrolidin-2-one scaffold that is substituted with a hydroxymethyl group, making it a versatile intermediate for synthetic organic chemistry . Compounds within the fluorophenyl pyrrolidinone family are of significant interest in medicinal and pharmaceutical research for the synthesis and development of novel bioactive molecules . The presence of both a reactive hydroxyl group and a polar lactam ring in its structure provides handles for further chemical modification, allowing researchers to create diverse libraries of compounds for screening purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-8(7-14)5-11(13)15/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSOFTSQOBDPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable pyrrolidinone precursor. One common method involves the use of a reductive amination reaction, where 4-fluorobenzaldehyde is reacted with pyrrolidin-2-one in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and purification techniques would be tailored to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 1-(4-Fluorophenyl)-4-(carboxymethyl)pyrrolidin-2-one.

    Reduction: Formation of 1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including:

  • A431 Vulvar Epidermal Carcinoma Cells : The compound induced apoptosis through caspase activation pathways, demonstrating potential as an anticancer agent .

Neurological Disorders

The compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as:

  • Alzheimer’s Disease : By inhibiting neuroinflammation and promoting neuronal survival, it may provide a novel approach to treating cognitive decline associated with neurodegenerative diseases .

Metabolic Disorders

There is emerging evidence supporting the compound's role in addressing metabolic syndromes. It may influence glucose metabolism and insulin sensitivity, making it a candidate for treating:

  • Type 2 Diabetes : The inhibition of certain enzymes involved in glucose regulation could help manage blood sugar levels effectively .

Case Study 1: Antitumor Effects

In a controlled laboratory setting, researchers treated A431 cells with varying concentrations of this compound. The findings revealed:

  • A dose-dependent reduction in cell viability.
  • Activation of apoptotic pathways confirmed through caspase assays.

These results underscore the compound's potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Properties

A study examining the effects of this compound on neuronal cell cultures demonstrated:

  • Reduced oxidative stress markers.
  • Enhanced cell survival rates when exposed to neurotoxic agents.

These findings suggest its utility in developing treatments for neurodegenerative diseases .

The biological activity of this compound can be summarized as follows:

Activity TypeObservationsPotential Applications
AnticancerInduces apoptosis in cancer cellsCancer therapy
NeuroprotectionReduces oxidative stress in neuronal culturesTreatment for Alzheimer’s and other CNS disorders
Metabolic RegulationInfluences glucose metabolismManagement of type 2 diabetes

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets, while the hydroxymethyl group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrrolidin-2-one Derivatives

A. 1-(4-Fluorophenyl)pyrrolidin-2-one (3aa)

  • Structure : Lacks the C4 hydroxymethyl group.
  • Key Differences : The absence of the hydroxymethyl group reduces polarity and may limit hydrogen-bonding capabilities.
  • Synthesis : Prepared via straightforward cyclization or substitution reactions, often serving as a precursor for more complex derivatives .

B. (S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

  • Structure : Features a phenylethyl group at N1 and a hydroxymethyl group at C4.
  • Key Differences : The phenylethyl substituent introduces stereochemical complexity, which could affect receptor binding compared to the 4-fluorophenyl analog. This compound’s diastereomeric purity highlights the importance of stereochemistry in pharmacological properties .
Substituted Pyrrolidin-2-one Derivatives with Bioactive Moieties

A. S-61 and S-73 (Antiarrhythmic Agents)

  • Structures : 1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one (S-61) and 1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one (S-73).
  • Key Differences: These compounds incorporate arylpiperazine side chains, enabling α1-adrenolytic activity. The target compound lacks this extended side chain, suggesting divergent biological targets .

B. 4-Fluoro-α-PVP Hydrochloride

  • Structure: 1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone hydrochloride.
  • Key Differences : While sharing the 4-fluorophenyl group, this compound features a ketone and pyrrolidinyl side chain instead of a hydroxymethyl-lactam structure. It is associated with stimulant effects, contrasting with the target compound’s unexplored bioactivity .
Amino- and Methyl-Substituted Analogs

A. 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one

  • Structure: Substitutes the hydroxymethyl group with an amino group at C4.

B. Diastereomeric N-Substituted 4-Alkylpyrrolidin-2-ones

  • Structures : e.g., (4S,1'S)-4-Ethyl-1-(phenylethyl)pyrrolidin-2-one (7b) and (4R,1'S)-4-ethyl-1-(phenylethyl)pyrrolidin-2-one (8b).
  • Key Differences : Alkyl substituents at C4 instead of hydroxymethyl reduce polarity. Diastereomer-specific activities underscore the role of stereochemistry in drug design .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Formula Key Substituents Notable Properties/Bioactivity References
1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one C₁₁H₁₂FNO₂ N1: 4-Fluorophenyl; C4: -CH₂OH High polarity, potential CNS activity
1-(4-Fluorophenyl)pyrrolidin-2-one C₁₀H₁₀FNO N1: 4-Fluorophenyl Lower solubility; precursor utility
S-73 C₁₉H₂₆F₂N₂O N1: Piperazine-difluorophenyl α1-Adrenolytic, antiarrhythmic (ED₅₀ = 1.0 mg/kg iv)
4-Fluoro-α-PVP Hydrochloride C₁₅H₂₀FNO·HCl Ketone, pyrrolidinyl chain Stimulant effects; λmax = 254 nm
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one C₁₀H₁₁FN₂O C4: -NH₂ Enhanced basicity; uncharacterized bioactivity

Biological Activity

1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one, with the CAS number 133747-63-4, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H12FNO2
  • Molecular Weight : 209.22 g/mol
  • Purity : ≥ 95% .

The compound features a pyrrolidinone ring substituted with a hydroxymethyl group and a fluorophenyl moiety, which contributes to its biological activity.

Pharmacological Properties

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies indicate that pyrrolidine derivatives can exhibit significant antibacterial and antifungal properties. For example, various pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Activity : The compound has been suggested to possess anti-inflammatory properties, potentially through inhibition of specific inflammatory pathways. This activity is significant in treating conditions characterized by chronic inflammation .

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with various molecular targets involved in inflammatory responses and microbial resistance. For instance:

  • Receptor Interaction : Similar compounds have been shown to interact selectively with cannabinoid receptors (CB1 and CB2), indicating potential for modulating pain and inflammation without significant side effects .
  • Enzyme Inhibition : Some studies suggest that pyrrolidine derivatives may inhibit enzymes critical for bacterial cell wall synthesis or inflammatory mediator production, leading to reduced pathogen viability and inflammation .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionMIC/IC50 ValuesReference
AntibacterialS. aureus0.0039 - 0.025 mg/mL
AntifungalC. albicansVaries (up to 100 mg/mL)
Anti-inflammatoryVariousIC50 values < 1 μM

Notable Research Findings

  • A study highlighted the anti-inflammatory effects of pyrrolidine derivatives in a model of zymosan-induced peritonitis in mice, where significant reductions in inflammatory cell infiltration were observed at doses as low as 100 mg/kg .
  • Another investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications on the phenyl ring significantly influenced antimicrobial potency, suggesting that further optimization could enhance efficacy .

Q & A

Q. Advanced SAR Methodology

  • Functional group modification : Replace the hydroxymethyl group with esters, ethers, or amines to assess hydrophilicity and target binding .
  • Bioisosteric replacement : Substitute the fluorophenyl group with chloro- or trifluoromethyl analogs to evaluate electronic effects on receptor affinity .
  • 3D conformational analysis : Use X-ray crystallography or DFT calculations to correlate spatial arrangement with activity .
  • In vitro assays : Test analogs against enzyme targets (e.g., kinases) or cell lines to identify potency trends .

What approaches are recommended for identifying pharmacological targets of this compound?

Q. Target Identification Techniques

  • Receptor binding assays : Screen against GPCR or ion channel panels using radiolabeled ligands .
  • Computational docking : Map the compound’s structure to protein databases (e.g., PDB) to predict interactions with enzymes like cyclooxygenase or phosphodiesterases .
  • CRISPR-Cas9 screening : Knock out candidate genes in disease models to observe phenotypic rescue or attenuation .
  • Metabolomics : Profile changes in cellular pathways (e.g., apoptosis, inflammation) post-treatment to infer targets .

Which analytical techniques are critical for confirming purity and structural integrity?

Q. Methodological Best Practices

  • NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for verifying the fluorophenyl and hydroxymethyl groups .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., dehalogenated byproducts) .
  • X-ray crystallography : Resolve stereochemistry at the 4-position to confirm (R/S) configurations .
  • Elemental analysis : Validate empirical formulas (e.g., C11H12FNO2) to rule out degradation .

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